molecular formula C7H11ClN2O2 B2911134 Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride CAS No. 2089245-60-1

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride

Cat. No.: B2911134
CAS No.: 2089245-60-1
M. Wt: 190.63
InChI Key: TXXYBPKPUWKNGW-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using starting materials such as amino acids or their derivatives, followed by cyclization under acidic or basic conditions.

    Hydrogenation: Reduction of intermediate compounds to achieve the desired octahydro structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Further reduction to more saturated compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated cyclic compounds.

    Substitution: Introduction of various functional groups like halides, hydroxyl, or amino groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyridine Derivatives: Compounds with similar core structures but different substituents.

    Other Cyclic Imides: Compounds with similar functional groups but different ring structures.

Uniqueness

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride may have unique properties such as:

    Enhanced Biological Activity: Due to its specific stereochemistry and functional groups.

    Improved Stability: Compared to other similar compounds.

Biological Activity

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and sedation. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₇H₁₁ClN₂O₂
  • Molecular Weight : 190.63 g/mol
  • CAS Number : 2089245-60-1

Analgesic Activity

Research has indicated that derivatives of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure exhibit significant analgesic properties. A study published in Pharmaceutical Biology demonstrated that several synthesized derivatives were tested using the “hot plate” and “writhing” tests. The results showed that these compounds had a higher analgesic effect compared to aspirin, with some derivatives exhibiting effects comparable to morphine .

Sedative Effects

In addition to analgesic properties, these compounds have also shown sedative effects. The same research indicated that certain derivatives not only inhibited locomotor activity in mice but also significantly prolonged the duration of thiopental-induced sleep. This suggests potential applications in managing pain and anxiety through sedation .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of these compounds and their biological activity has been a focal point of research. Modifications to the alkyl linker connecting the arylamine and the cyclic imide moiety were found to influence both analgesic and sedative properties. Shorter linkers generally resulted in compounds with enhanced biological activity .

Comparative Analysis of Biological Activity

CompoundAnalgesic Activity (Writhing Test)Sedative Activity (Thiopental Sleep)
AspirinModerateNone
MorphineHighHigh
Derivative 9Comparable to MorphineSignificant
Derivative 11Higher than AspirinSignificant

Case Studies

  • Case Study on Derivative 9 :
    • Method : Tested using the writhing test.
    • Results : Showed significant analgesic effects comparable to morphine.
    • : Suggested as a candidate for further development as an antinociceptive drug.
  • Case Study on Derivative 11 :
    • Method : Evaluated for locomotor inhibition and sleep prolongation.
    • Results : Inhibited locomotion significantly and prolonged sleep duration.
    • : Highlighted its potential use in pain management protocols.

Properties

IUPAC Name

(3aS,7aS)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYBPKPUWKNGW-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.